

Preclinical Research Findings on DA-023: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DA-023 is a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). Preclinical research, primarily from studies associated with Drexel University College of Medicine, has focused on its synthesis, in vitro characterization, and initial pharmacokinetic profiling. **DA-023** enhances the maximal transport velocity of glutamate by EAAT2 without altering substrate affinity, suggesting a mechanism that could mitigate glutamate-induced excitotoxicity, a key pathological process in numerous central nervous system (CNS) disorders. While in vitro data are promising, demonstrating nanomolar potency, the in vivo progression of **DA-023** appears limited, potentially due to its pharmacokinetic profile. This document provides a comprehensive overview of the publicly available preclinical data on **DA-023**.

Introduction to DA-023 and its Therapeutic Rationale

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a process implicated in a wide range of neurological diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and ischemic stroke.[1] The Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1) in rodents, is the most abundant



glutamate transporter and is responsible for approximately 90% of glutamate uptake in the brain.[2] Consequently, enhancing the function of EAAT2 is a compelling therapeutic strategy for neuroprotection.

DA-023 (also referred to as compound 4 in initial publications) is a selective positive allosteric modulator of EAAT2.[3][4][5] As a PAM, **DA-023** enhances the transporter's intrinsic activity, offering a rapid and direct mechanism to increase glutamate clearance from the synaptic cleft. [3] This approach is distinct from strategies that aim to increase the expression of the transporter, which may have a delayed onset of action.[6] The therapeutic potential of **DA-023** and other EAAT2 PAMs lies in their ability to restore glutamate homeostasis in conditions of excessive glutamate release or impaired transporter function.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **DA-023**.

Table 1: In Vitro Activity of DA-023

Assay System	Parameter	Value	Reference
EAAT2-transfected COS-7 cells	EC50	1.0 ± 0.8 nM	[3][5]
EAAT2-transfected COS-7 cells	Efficacy (% of control)	157.3 ± 10.3%	[3][5]
EAAT1-transfected COS-7 cells	Activity	Inactive	[3]
EAAT3-transfected COS-7 cells	Activity	Inactive	[3]
Glia cultures	EC50	0.50 ± 0.04 nM	[3]
Glia cultures	Efficacy (% of control)	261 ± 27%	[3]

Table 2: Effect of DA-023 on EAAT2-mediated Glutamate Transport Kinetics



DA-023 Concentration	Vmax (pmol/well/min)	Km	Reference
Control (vehicle)	303 ± 43	Not significantly different	[3][5]
10 nM	407 ± 18	Not significantly different	[3][5]
100 nM	709 ± 95	Not significantly different	[3][5]
500 nM	975 ± 95	Not significantly different	[3][5]

Table 3: In Vivo Pharmacokinetic Parameters of DA-023

in Male CD1 Mice (10 mg/kg. IP)

Parameter	Plasma	Brain	Reference
Cmax (ng/mL or ng/g)	149	13	[5]
Tmax (h)	0.25	0.25	[5]
AUC₀-∞ (ng <i>h/mL or</i> ngh/g)	138	12	[5]
t½ (h)	0.9	0.4	[5]
Brain-to-Plasma Ratio (AUC-based)	-	0.09	[5]
Unbound Partition Coefficient (Kp,uu)	-	0.045	[5]

No specific in vivo efficacy or toxicology data for **DA-023** has been identified in the public domain.

Experimental Protocols In Vitro Glutamate Uptake Assay



Cell Lines and Culture:

- COS-7 cells were transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.
- Primary glial cultures were also used to assess activity in an environment with endogenous transporter expression.[3]

Assay Procedure:

- · Cells were plated in 96-well plates.
- On the day of the assay, cells were washed with Krebs-Ringer-HEPES (KRH) buffer.
- Cells were pre-incubated with various concentrations of **DA-023** or vehicle control.
- Glutamate uptake was initiated by adding a solution containing L-[3H]glutamate.
- After a defined incubation period, the uptake was terminated by washing the cells with icecold KRH buffer.
- Cells were lysed, and the amount of intracellular L-[³H]glutamate was quantified using liquid scintillation counting.[3]

Kinetic Analysis:

- To determine the effect on Vmax and Km, the assay was performed with varying concentrations of L-[3H]glutamate in the presence or absence of fixed concentrations of DA-023.
- Data were fitted to the Michaelis-Menten equation to calculate Vmax and Km values.[3][5]

In Vivo Pharmacokinetic Study

Animal Model:

Male CD1 mice were used for the pharmacokinetic evaluation.[5]

Dosing and Sample Collection:



- DA-023 was administered as a single intraperitoneal (IP) injection at a dose of 10 mg/kg.[5]
- At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples were collected via cardiac puncture.[5]
- Brain tissue was also collected at the same time points.[5]
- Plasma was separated from the blood samples by centrifugation.
- Plasma and brain tissue samples were stored frozen until analysis.

Bioanalysis:

 The concentrations of DA-023 in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

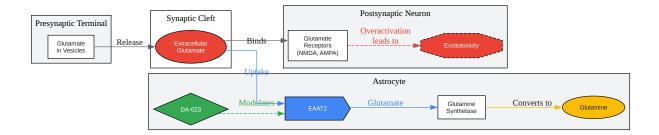
Data Analysis:

- Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, were calculated using non-compartmental analysis.
- Plasma protein binding and brain tissue binding were determined to calculate the unbound partition coefficient (Kp,uu).[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **DA-023** is the positive allosteric modulation of the EAAT2 transporter. This leads to an increased rate of glutamate clearance from the extracellular space, thereby reducing the activation of postsynaptic glutamate receptors and mitigating excitotoxicity.



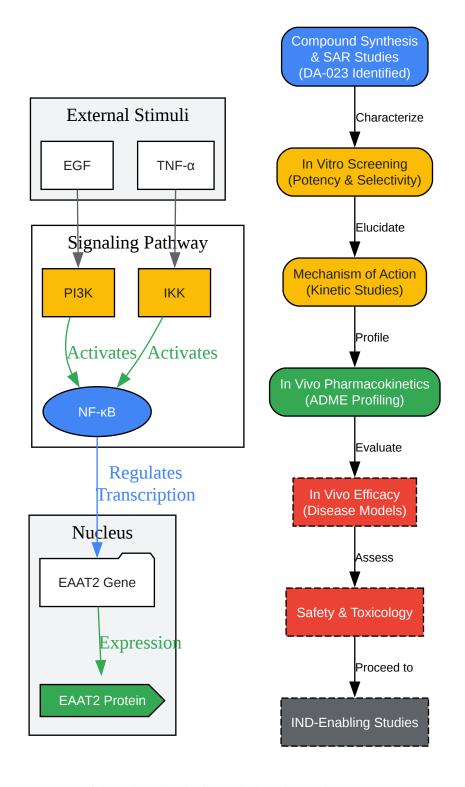


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Caption: Mechanism of DA-023 action on glutamate homeostasis.

The expression of EAAT2 itself is regulated by complex signaling pathways, with transcription factors such as NF-kB playing a crucial role.[1][7] While **DA-023** acts as a PAM, not a transcriptional upregulator, understanding these pathways provides context for the overall regulation of glutamate transport.





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